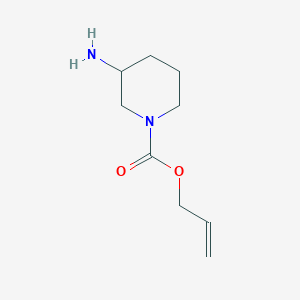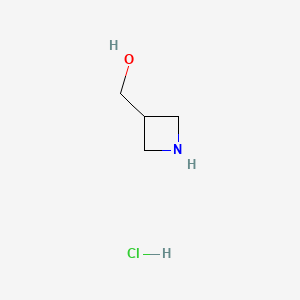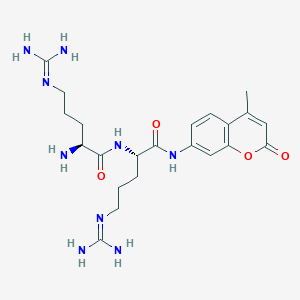
3-(2-Bromo-4-chlorophenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Bromo-4-chlorophenoxy)azetidine” is a chemical compound with the molecular formula C10H11BrClNO . It is used in various chemical reactions due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromo-4-chlorophenoxy)azetidine” consists of a four-membered azetidine ring with a bromo-chlorophenoxy group attached . The presence of bromine and chlorine atoms in the phenoxy group makes this compound particularly interesting for various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Bromo-4-chlorophenoxy)azetidine” include its molecular formula (C10H11BrClNO), and it is known to be used in various chemical reactions .Applications De Recherche Scientifique
Synthesis of Functionalized Azetidines
3-(2-Bromo-4-chlorophenoxy)azetidine: is a valuable compound in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene, which is one of the most efficient methods for constructing four-membered heterocyclic compounds. The resulting azetidines are significant due to their presence in numerous natural products and their potential in pharmaceutical scaffolds.
Polymerization Processes
Azetidines serve as building blocks for polyamines through both anionic and cationic ring-opening polymerization . The polymers derived from azetidines have a wide range of applications, including antibacterial and antimicrobial coatings , CO2 adsorption , chelation , materials templating , and non-viral gene transfection . The unique structure of 3-(2-Bromo-4-chlorophenoxy)azetidine could lead to novel polymeric materials with enhanced properties.
Antimicrobial Coatings
The polymers synthesized from azetidines can be applied as antimicrobial coatings . These coatings are essential in healthcare settings to prevent the spread of infections and are also used in various consumer products to inhibit microbial growth.
CO2 Capture and Storage
Azetidine-based polymers have shown promise in CO2 adsorption . This application is crucial in the fight against climate change, as it can help reduce the amount of CO2 released into the atmosphere from industrial processes.
Chelation Therapy
Chelation, which involves the binding of substances to metal ions, is another area where azetidine-derived polymers can be utilized . These polymers can potentially be used in chelation therapy to treat heavy metal poisoning by binding and removing toxic metals from the body.
Gene Delivery Systems
The ring structure of azetidines makes them suitable for non-viral gene transfection applications . This involves the delivery of genetic material into cells, which is a critical process in gene therapy and biomedical research.
Material Templating
Azetidine-based polymers can be used in material templating to create porous structures . These structures have applications in catalysis, separation processes, and as scaffolds for tissue engineering.
Pharmaceutical Development
Incorporating azetidines into pharmaceutical scaffolds can result in improved pharmacokinetic properties . The unique structure of 3-(2-Bromo-4-chlorophenoxy)azetidine could lead to the development of new drugs with enhanced efficacy and reduced side effects.
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRSJNMGBOLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-chlorophenoxy)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

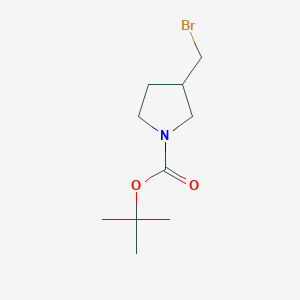
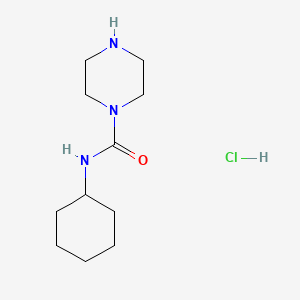

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)


